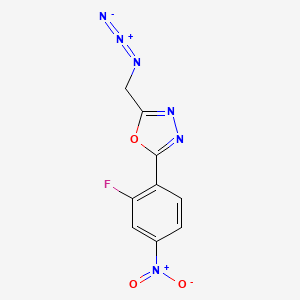
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an azidomethyl group and a fluoro-nitrophenyl group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Sodium azide is commonly used for introducing the azidomethyl group.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups such as amino, nitro, or azido groups.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and material science. The fluoro-nitrophenyl group can interact with biological molecules, potentially inhibiting specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Azidomethyl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole
- 2-(Azidomethyl)-5-(2-bromo-4-nitrophenyl)-1,3,4-oxadiazole
- 2-(Azidomethyl)-5-(2-iodo-4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole lies in the presence of the fluoro group, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
919122-25-1 |
|---|---|
Molekularformel |
C9H5FN6O3 |
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
2-(azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5FN6O3/c10-7-3-5(16(17)18)1-2-6(7)9-14-13-8(19-9)4-12-15-11/h1-3H,4H2 |
InChI-Schlüssel |
MNFCYMRKFPBGKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(O2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



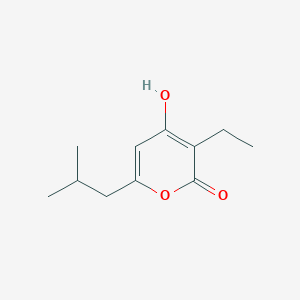
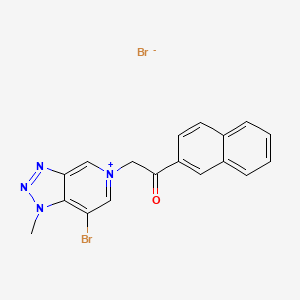
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
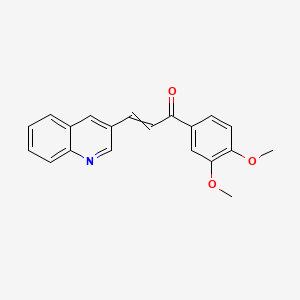
![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)
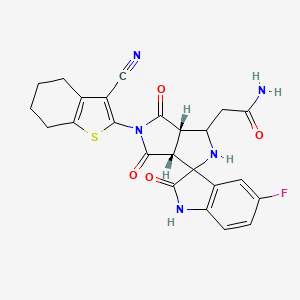
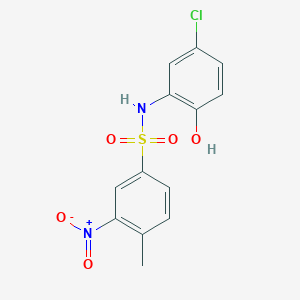
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)

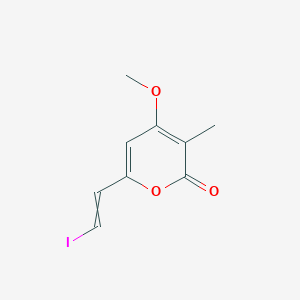
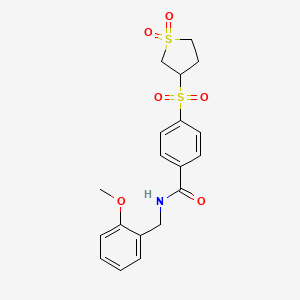
![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
